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Diphenyl purine derivative 2

Cat. No.: B10833347
M. Wt: 535.5 g/mol
InChI Key: XCAAVBMCEMDRAB-UHFFFAOYSA-N
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Description

Diphenyl purine derivative 2, with the systematic name N-[1-[8-(2-chlorophenyl)-9-(4-chlorophenyl)purin-6-yl]piperidin-4-yl]cyclopentanecarboxamide and molecular formula C 28 H 28 Cl 2 N 6 O , is a potent and selective antagonist of the Cannabinoid Receptor 1 (CB1) . This compound was developed as part of efforts to create peripherally selective CB1 antagonists to avoid the central nervous system (CNS)-related side effects that halted the clinical development of earlier brain-penetrant CB1 blockers . It exhibits high binding affinity for the CB1 receptor (Ke = 4.9 nM) and demonstrates significant selectivity over the CB2 receptor (CB2/CB1 K i ratio >54) . Pharmacokinetic studies in rodent models have confirmed that this compound has minimal penetration into the CNS, making it a valuable research tool for investigating the role of peripheral CB1 receptors in various physiological processes . Its primary research applications include studying metabolic disorders such as obesity, diabetes, and liver disease, where peripheral CB1 receptor signaling plays a key role . The compound is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H28Cl2N6O B10833347 Diphenyl purine derivative 2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H28Cl2N6O

Molecular Weight

535.5 g/mol

IUPAC Name

N-[1-[8-(2-chlorophenyl)-9-(4-chlorophenyl)purin-6-yl]piperidin-4-yl]cyclopentanecarboxamide

InChI

InChI=1S/C28H28Cl2N6O/c29-19-9-11-21(12-10-19)36-25(22-7-3-4-8-23(22)30)34-24-26(31-17-32-27(24)36)35-15-13-20(14-16-35)33-28(37)18-5-1-2-6-18/h3-4,7-12,17-18,20H,1-2,5-6,13-16H2,(H,33,37)

InChI Key

XCAAVBMCEMDRAB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(=O)NC2CCN(CC2)C3=NC=NC4=C3N=C(N4C5=CC=C(C=C5)Cl)C6=CC=CC=C6Cl

Origin of Product

United States

Direct C H Arylation/cross Coupling:this Strategy Involves the Direct Formation of a Carbon Carbon Bond Between the Purine Ring and a Phenyl Group.

Cross-Coupling: As discussed in section 2.1.2, a dihalopurine could be sequentially reacted with phenylboronic acid (in a Suzuki reaction) at two different positions, provided the reactivity of the halogens can be controlled. For example, a 2,6-dichloropurine (B15474) could potentially be functionalized at both positions.

Direct Arylation: Metal-free, Brønsted acid-catalyzed direct arylation offers another route. mdpi.comnih.gov A purine (B94841) core could be reacted with benzene (B151609) or a substituted benzene derivative to install a phenyl group directly onto an activated position like C6. mdpi.comresearchgate.net To create a diphenyl derivative, this could be preceded or followed by the introduction of a second phenyl group at another position, such as via an N-alkylation with benzyl (B1604629) bromide. rsc.org

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Elucidation of Key Structural Features for Biological Activity

Modifications at the C-2, C-6, and C-9 positions of the purine (B94841) ring have been shown to be pivotal in determining the potency and selectivity of diphenyl purine derivatives.

C-2 Position: SAR studies have indicated that the steric bulk of substituents at the C-2 position is a critical determinant of activity. For certain anticancer 2,6,9-trisubstituted purine derivatives, the introduction of bulky systems at this position is generally unfavorable for cytotoxic activity nih.govnih.gov. This suggests that the C-2 position may be situated in a sterically constrained region of the target's binding pocket.

C-6 Position: The C-6 position has been identified as a key site for introducing moieties that can significantly enhance biological activity. For instance, the connection of an arylpiperazinyl system at this position has been found to be beneficial for the cytotoxic effects of certain purine derivatives nih.govnih.govsemanticscholar.org. This highlights the importance of this position for establishing favorable interactions with the target protein. The nature of the substituent at C-6 can also influence selectivity. For example, in a series of purine riboside analogues, modifications at the C-6 position with 6-O-alkyl groups led to the activation of the human Stimulator of Interferon Genes (hSTING) nih.gov.

C-9 Position: The substituent at the N-9 position plays a crucial role in orienting the molecule within the binding site and can significantly impact potency. For instance, in a series of 9H-purine derivatives targeting the Epidermal Growth Factor Receptor (EGFR), the nature of the heterocyclyl group at the 9-position was a key feature in the structure-activity relationship researchgate.net.

PositionSubstituent TypeEffect on ActivityReference
C-2 Bulky systemsNot favorable for cytotoxicity nih.govnih.gov
C-6 Arylpiperazinyl systemBeneficial for cytotoxicity nih.govnih.govsemanticscholar.org
C-6 6-O-alkyl groupsActivation of hSTING nih.gov
N-9 Heterocyclic groupsInfluences EGFR inhibition researchgate.net

The diphenyl moieties are a defining feature of this class of compounds and are instrumental in their interaction with biological targets. These phenyl rings can engage in various non-covalent interactions, such as hydrophobic interactions, π-π stacking, and van der Waals forces, which are crucial for receptor or enzyme recognition and binding affinity.

In the context of kinase inhibition, the phenyl groups can interact with different regions of the ATP-binding site, contributing to both potency and selectivity nih.gov. The substitution pattern on these phenyl rings can further modulate these interactions. For example, in a series of diphenyl purine derivatives developed as cannabinoid receptor 1 (CB1) antagonists, the nature and position of substituents on the phenyl rings were critical for achieving peripheral selectivity nih.govacs.org.

The rotational freedom around the bonds connecting the phenyl groups to the purine scaffold and to each other allows the molecule to adopt various conformations. The preferred conformation is often a balance between minimizing steric hindrance and maximizing favorable intramolecular and intermolecular interactions. For purine derivatives in general, the conformation of the molecule can be influenced by the nature of the substituents and the surrounding environment benthamscience.commdpi.com. The flexibility of the molecule allows it to adapt to the binding pocket of different biological targets, which can contribute to its activity profile.

Development of SAR Models from Experimental Data

Based on the experimental data from various diphenyl purine derivatives, SAR models have been developed to rationalize the observed biological activities and to guide the design of new, more potent compounds. These models often take the form of 3D-QSAR studies, which correlate the three-dimensional properties of the molecules with their biological activity.

Pharmacophore modeling is a powerful tool used to identify the essential structural features (pharmacophoric elements) required for biological activity. For a series of inhibitors, a pharmacophore model typically consists of a specific arrangement of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

For purine derivatives, pharmacophore models have been developed to understand their interaction with various targets. For instance, a pharmacophore model for HDAC2 inhibitors based on purine and other scaffolds identified key features including a hydrogen bond acceptor, a hydrogen bond donor, a hydrophobic group, and an aromatic ring as being crucial for activity nih.gov. Such models provide a 3D representation of the key interaction points between the ligand and the receptor.

QSAR studies have been instrumental in dissecting the contributions of steric and electronic properties to the biological effects of diphenyl purine derivatives. These studies often employ computational methods to quantify molecular descriptors related to size, shape, and electron distribution.

A 3D-QSAR study on 2,6,9-trisubstituted purine derivatives revealed that steric properties had a more significant contribution to their cytotoxic effects than electronic properties, accounting for approximately 70% of the observed variance in activity nih.govnih.govsemanticscholar.org. This suggests that the shape and size of the molecule are paramount for fitting into the binding site and eliciting a biological response. The analysis indicated that bulky groups at the C-2 position were detrimental, reinforcing the importance of steric considerations in the design of these compounds.

The following table presents a summary of the relative contributions of steric and electronic properties to the cytotoxicity of a series of 2,6,9-trisubstituted purines.

PropertyContribution to CytotoxicityReference
Steric 70% nih.govnih.govsemanticscholar.org
Electronic 30% nih.govnih.govsemanticscholar.org

This quantitative understanding of the steric and electronic requirements for activity is invaluable for the prospective design of novel diphenyl purine derivatives with improved therapeutic potential.

Computational QSAR Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of "Diphenyl purine derivative 2" and related compounds, QSAR studies are instrumental in predicting the therapeutic potential of new derivatives and guiding the synthesis of more potent molecules.

Descriptor Selection and Statistical Model Development (e.g., 2D-QSAR, 3D-QSAR)

The development of a robust QSAR model begins with the selection of appropriate molecular descriptors. These descriptors are numerical representations of the physicochemical properties of the molecules. For diphenyl purine derivatives, a variety of descriptors can be calculated to capture different aspects of their chemical structure.

2D-QSAR models are built using descriptors that are derived from the 2D representation of the molecule. These can include constitutional descriptors (e.g., molecular weight, number of atoms), topological descriptors (e.g., connectivity indices), and electronic descriptors (e.g., partial charges). For a series of substituted purine derivatives acting as c-Src tyrosine kinase inhibitors, a 2D-QSAR study identified several key descriptors that influence their inhibitory activity. researchgate.net These included the SsCH3E-index, H-Donor Count, and T_2_Cl_3, while a negative correlation was observed with the SsOHcount. researchgate.net

The development of the 2D-QSAR model often involves statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) regression to establish a linear relationship between the descriptors and the biological activity. For instance, in a study of 34 purine derivatives, the PLS method was used to develop a model with a good predictive correlation coefficient (r²) of 0.8319. researchgate.net

3D-QSAR models, on the other hand, utilize descriptors that are derived from the 3D conformation of the molecules. These models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the steric and electrostatic interactions between the ligand and its target receptor. nih.govnih.gov

In a 3D-QSAR study on a series of purine derivatives as CDK2 inhibitors, CoMFA and CoMSIA models were developed. nih.gov The contour maps generated from these models revealed that electrostatic, hydrophobic, hydrogen bond donor, and steric fields played crucial roles in the activity of these compounds. nih.gov For example, the CoMSIA model for these CDK2 inhibitors yielded a cross-validated correlation coefficient (q²) of 0.808, indicating a high predictive ability. nih.gov

The following table summarizes the statistical parameters of a sample 2D-QSAR model developed for a series of purine derivatives.

Statistical ParameterValue
r² (correlation coefficient)0.8319
q² (cross-validated r²)0.7550
pred_r² (r² for external test set)0.7983
MethodPLS
Data from a 2D-QSAR study on substituted purine derivatives as c-Src tyrosine kinase inhibitors. researchgate.net

This interactive table allows for a clear overview of the model's statistical significance.

Validation of QSAR Models and Their Application in Lead Compound Prediction

The validation of a QSAR model is a critical step to ensure its robustness and predictive power. mdpi.combasicmedicalkey.comresearchgate.net Validation is typically performed through internal and external validation techniques.

Internal validation assesses the stability of the model using the training set data. A common method for internal validation is the leave-one-out (LOO) cross-validation, where one compound is removed from the training set, a new model is built with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for all compounds in the training set. The resulting cross-validated correlation coefficient (q²) is a measure of the model's internal predictive ability. A q² value greater than 0.5 is generally considered indicative of a good model. mdpi.com

External validation involves using the developed QSAR model to predict the activity of a set of compounds (the test set) that were not used in the model's development. The predictive ability of the model is then assessed by comparing the predicted activities with the experimentally determined activities of the test set compounds. The predictive r² (pred_r²) is a key parameter in external validation.

The following table presents the validation parameters for both a 2D-QSAR and a 3D-QSAR model for different series of purine derivatives.

Model TypeTargetpred_r²
2D-QSARc-Src tyrosine kinase0.75500.7983
3D-QSAR (CoMSIA)CDK20.8080.990
Data compiled from studies on purine derivatives. researchgate.netnih.gov

Once a QSAR model has been rigorously validated, it can be applied to predict the activity of novel, untested compounds. This is particularly useful in lead optimization, where the model can guide the design of new derivatives with potentially improved activity. For instance, a validated 3D-QSAR model for diphenylpyridylethanamine derivatives as CETP inhibitors was used to predict the activity of newly designed compounds, leading to the proposal of twelve potentially potent inhibitors. nih.gov Similarly, in the study of purine derivatives as CDK2 inhibitors, the validated QSAR models were used to screen for and design novel candidate compounds with predicted pIC50 values greater than 8. nih.gov This predictive capability significantly accelerates the drug discovery process by prioritizing the synthesis of the most promising candidates.

Molecular Mechanism of Action and Target Interaction Research

Investigation of Receptor Binding Profiles

Diphenyl purine (B94841) derivatives have been extensively studied for their ability to bind to and modulate the function of several G protein-coupled receptors (GPCRs).

A significant body of research has centered on diphenyl purine derivatives as antagonists of the cannabinoid receptor 1 (CB1). nih.govfigshare.comnih.gov The CB1 receptor is a G protein-coupled receptor (GPCR) prominently expressed in the central nervous system (CNS) but also found in peripheral tissues. nih.gov Antagonism of CB1 receptors has been explored for treating several diseases, though clinical development of some antagonists was stopped due to CNS-related side effects. nih.govfigshare.com

Efforts have been made to develop peripherally selective CB1 antagonists to avoid these CNS effects, based on scaffolds like otenabant, a diphenyl purine derivative. nih.govacs.org These studies involve synthesizing derivatives and evaluating their binding affinity and functional antagonism. nih.gov The antagonism is often quantified using in vitro calcium mobilization assays to determine the apparent dissociation affinity constant (Ke) and competitive radioligand displacement assays to find the equilibrium dissociation constant (Ki). nih.gov Research has led to the development of potent and selective CB1 antagonists with limited CNS penetration. nih.govacs.org

Table 1: Cannabinoid Receptor Binding Profile of Select Diphenyl Purine Derivatives
CompoundTargetAssay TypeAffinity (Ki/Ke)
Otenabant Scaffold DerivativeCB1Calcium Mobilization (Ke)<100 nM
Peripherally Selective Analog (Compound 9)CB1Radioligand Displacement (Ki)Potent, >50-fold selective over CB2

The purine scaffold is a core component of adenosine (B11128), the natural ligand for adenosine receptors (ARs). Consequently, purine derivatives have been investigated as modulators of this receptor family, which includes A1, A2A, A2B, and A3 subtypes. nih.govbenthamscience.com Research has shown that certain 2-phenyl-9-benzyladenine derivatives can act as allosteric modulators of A2A adenosine receptors. nih.gov Some of these compounds enhance the binding of agonist and antagonist radioligands, acting as positive modulators, while others act as negative modulators. nih.gov Furthermore, these derivatives have also demonstrated inhibitory properties at A1 and A3 adenosine receptors. nih.gov

Studies on various purine derivatives have identified key structural features that determine their affinity and selectivity for different adenosine receptor subtypes. benthamscience.com For the A3 receptor, for instance, a series of ring-constrained (N)-methanocarba 5'-uronamide derivatives were found to be highly selective agonists, with one compound, MRS3558, showing a Ki value of 0.3 nM at the human A3 receptor. benthamscience.com

Table 2: Adenosine Receptor Modulation by Select Purine Derivatives
Compound ClassTargetActivity
N6-1,3-diphenylurea derivatives of 2-phenyl-9-benzyladeninesA2APositive/Negative Allosteric Modulators
N6-1,3-diphenylurea derivatives of 2-phenyl-9-benzyladeninesA1, A3Inhibitory Properties

Both cannabinoid and adenosine receptors are members of the large G protein-coupled receptor (GPCR) superfamily. nih.govnih.gov The purine structure is fundamental to purinergic signaling, which involves a wide array of P1 (adenosine) and P2Y receptors, all of which are GPCRs. nih.govunife.it These receptors can form homo- and heterodimers with other GPCRs, leading to complex cross-talk and functional alterations. nih.gov For example, A2A receptors are known to couple with dopamine (B1211576) D2 receptors, an interaction relevant in neurological conditions. unife.it While research on diphenyl purine derivatives has primarily focused on cannabinoid and adenosine receptors, the inherent nature of the purine scaffold suggests potential interactions with a broader range of GPCRs, though specific data for "Diphenyl purine derivative 2" on other GPCRs is not extensively documented.

The Smoothened (SMO) receptor, a key component of the Hedgehog (HH) signaling pathway, has emerged as another target for purine-based compounds. nih.gov Aberrant activation of this pathway is linked to several cancers, making SMO an important therapeutic target. nih.govnih.gov Novel SMO antagonists incorporating a purine scaffold have been designed and synthesized. nih.gov

One such derivative, compound 4s, was identified as a potent inhibitor of cell growth and was selectively cytotoxic to cancer cells. nih.gov It was confirmed to be an SMO antagonist through BODIPY-cyclopamine displacement assays and its ability to downregulate the expression of HH pathway target genes like PTCH and GLI1. nih.gov Other 2,6,9-trisubstituted purine derivatives have also shown IC50 values in the nanomolar range in GLI-luciferase reporter assays, reinforcing the potential of this chemical class as SMO antagonists. nih.gov

Table 3: SMO Receptor Antagonism by Select Purine Derivatives
CompoundTargetAssayPotency (IC50)
Compound IIISMOGLI-luciferase reporterNanomolar range
Compound IVSMOGLI-luciferase reporterNanomolar range
Compound 4sSMOCell growth inhibitionMost active in series

Enzyme Inhibition Studies

The purine scaffold is analogous to adenosine triphosphate (ATP), a universal substrate for kinase enzymes. This structural similarity has made purine derivatives a rich source of kinase inhibitors. nih.gov

Diphenyl purine derivatives and related compounds have demonstrated inhibitory activity against a range of protein kinases, which are critical regulators of cell signaling, proliferation, and survival.

CK2 Inhibition: Casein kinase II (CK2) is a serine-threonine kinase often overexpressed in malignant neoplasms. irbis-nbuv.gov.ua The search for CK2 inhibitors has included purine-2,6-dione (B11924001) derivatives. One of the most active compounds identified in a study inhibited protein kinase CK2 with an IC50 value of 8.5 µM in an in vitro kinase assay. irbis-nbuv.gov.ua

JAK2 and BRD4 Inhibition: Based on the pharmacological synergy between Janus kinase 2 (JAK2) and the bromodomain-containing protein 4 (BRD4) in inflammatory pathways, dual inhibitors have been developed. nih.gov A series of 9H-purine-2,6-diamine derivatives were designed to selectively inhibit both targets. Among them, compound 9j showed significant inhibitory activity with IC50 values of 13 nM for the BD2 domain of BRD4 and 22 nM for JAK2. nih.gov This dual inhibition was shown to suppress the NF-κB signaling pathway. nih.gov

CDK Inhibition: Cyclin-dependent kinases (CDKs) are central to the control of the cell division cycle and are frequently deregulated in cancer. nih.govnih.gov Purine analogues have been a cornerstone in the development of CDK inhibitors. Roscovitine, a C2,N6,N9-substituted adenine, is a well-known CDK inhibitor that acts as a competitive inhibitor for ATP binding. nih.gov More recently, a series of 2-aminopurine (B61359) derivatives were designed as selective CDK2 inhibitors. nih.gov The lead compound from this series, 11l, exhibited potent CDK2 inhibitory activity with an IC50 of 19 nM and showed anti-proliferation effects in triple-negative breast cancer cells. nih.gov

Table 4: Kinase Inhibition Profile of Select Purine Derivatives
CompoundTarget KinasePotency (IC50)
Purine-2,6-dione derivativeCK28.5 µM
9j (9H-purine-2,6-diamine derivative)BRD4 (BD2)13 nM
JAK222 nM
11l (2-aminopurine derivative)CDK219 nM

Cyclooxygenase (COX-2) Inhibition Research

While direct studies on this compound's interaction with COX-2 are not available, many heterocyclic compounds containing purine-like scaffolds have been investigated as potential anti-inflammatory agents through COX-2 inhibition. The structural features of a diphenyl purine derivative could theoretically allow it to fit into the active site of the COX-2 enzyme, potentially leading to its inhibition and a subsequent reduction in prostaglandin (B15479496) synthesis. Further enzymatic assays and molecular docking studies would be necessary to confirm and quantify any such activity.

Other Enzyme Target Identification (e.g., Lipoxygenase, Thrombin)

Beyond COX-2, other enzymes could be potential targets for this compound. Lipoxygenases (LOX), which are involved in the inflammatory cascade, and thrombin, a key enzyme in blood coagulation, are often targeted by small molecule inhibitors. The aromatic and heterocyclic nature of this compound suggests that it could interact with the binding sites of these enzymes. However, without specific experimental data, its inhibitory potential against these or other enzymes remains speculative.

Modulation of Intracellular Signaling Pathways

Purine derivatives are well-documented modulators of various intracellular signaling pathways critical in cell proliferation, inflammation, and apoptosis.

NF-κB Pathway Regulation

The NF-κB signaling pathway is a central regulator of inflammation and cell survival. Many anti-inflammatory compounds exert their effects by inhibiting this pathway. It is plausible that this compound could interfere with the activation of NF-κB, potentially by inhibiting the degradation of IκBα or by preventing the nuclear translocation of the p65 subunit. This would lead to a downregulation of pro-inflammatory gene expression.

Hedgehog Signaling Pathway Modulation

The Hedgehog signaling pathway plays a crucial role in embryonic development and its aberrant activation is implicated in several cancers. Some small molecules have been shown to modulate this pathway, often by targeting the Smoothened (SMO) receptor. The potential for this compound to interact with components of the Hedgehog pathway is an area that would require dedicated investigation.

Cell Cycle Modulation and Apoptosis Induction Research

A significant body of research on purine analogs has focused on their ability to induce cell cycle arrest and apoptosis, making them attractive candidates for anti-cancer therapies. These compounds can interfere with the function of cyclin-dependent kinases (CDKs) or other regulatory proteins, leading to arrest at various checkpoints of the cell cycle. Furthermore, they can trigger apoptotic pathways through both intrinsic and extrinsic mechanisms. Research into this compound would be needed to determine if it shares these cytotoxic and cytostatic properties.

Analysis of Intermolecular Interactions at Binding Sites

Understanding the precise intermolecular interactions of this compound at its potential binding sites is fundamental to elucidating its mechanism of action. Techniques such as X-ray crystallography and computational molecular docking would be invaluable. These analyses could reveal key hydrogen bonds, hydrophobic interactions, and van der Waals forces between the compound and its target proteins. For instance, if it were to bind to COX-2, analysis could show interactions with key residues like Arg120, Tyr355, and Ser530 within the active site, similar to established COX-2 inhibitors.

An In-Depth Analysis of Molecular Interactions Involving this compound

Disclaimer: As of September 2025, publicly available research specifically detailing the molecular interactions of "this compound" is not available. Consequently, this article synthesizes information from studies on analogous purine derivatives and general principles of non-covalent interactions to forecast the likely molecular behavior of this compound. The presented data, including tables, are illustrative and based on findings from related chemical structures.

The therapeutic efficacy and biological activity of any ligand, including the this compound, are fundamentally governed by its interactions with its biological target. These interactions are predominantly non-covalent, encompassing a range of forces that, while individually weak, collectively contribute to a strong and specific binding affinity. Understanding these interactions at a molecular level is crucial for rational drug design and optimization. This section delves into the key non-covalent interactions that are likely to dictate the binding of this compound to its target proteins.

Hydrogen bonds are among the most critical non-covalent interactions in biological systems, providing both specificity and stability to ligand-target complexes. nih.govacs.org The purine core of this compound possesses several hydrogen bond donors and acceptors, enabling it to form intricate hydrogen bonding networks within a protein's binding pocket.

The stability of hydrogen-bonded complexes is largely dependent on the number of intermolecular hydrogen bonds and the arrangement of donor and acceptor sites. nih.gov Purine derivatives can engage in various hydrogen bonding patterns, including Watson-Crick and Hoogsteen base pairing geometries, which are fundamental to the structure of nucleic acids. nih.govacs.org In the context of a protein-ligand complex, the purine scaffold can mimic these interactions with amino acid residues.

For instance, the nitrogen atoms within the purine ring system can act as hydrogen bond acceptors, while any exocyclic amino groups can serve as hydrogen bond donors. The specific geometry of these interactions will be dictated by the topology of the binding site.

Table 1: Potential Hydrogen Bonding Interactions of this compound with Amino Acid Residues This table is illustrative and based on common interactions observed for purine analogs.

Donor/Acceptor on this compound Interacting Amino Acid Residue (Example) Type of Hydrogen Bond Potential Impact on Binding
Purine N1 Backbone NH of Valine Acceptor Stabilization of the ligand in the binding pocket.
Purine N3 Side chain OH of Threonine Acceptor Orientation and specificity of the ligand.
Purine N7 Side chain NH of Lysine (B10760008) Acceptor Anchoring the ligand within a specific sub-pocket.

The aromatic nature of both the purine core and the appended diphenyl groups makes π-stacking and hydrophobic interactions significant contributors to the binding affinity of this compound. Aromatic ring stacking is a prevalent non-covalent interaction in biological systems. researchgate.netnih.gov

The purine ring system, being electron-deficient, can engage in favorable π-π stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan. The strength of these interactions is dependent on the geometry of the stacking, with parallel-displaced and T-shaped arrangements often being more favorable than a face-to-face orientation.

Table 2: Predicted π-Stacking and Hydrophobic Interactions for this compound This table presents hypothetical interaction data based on general principles of molecular recognition.

Aromatic/Hydrophobic Moiety Interacting Residue (Example) Predominant Interaction Type Estimated Contribution to Binding Energy (kcal/mol)
Purine Ring Phenylalanine π-π Stacking (Parallel-displaced) -1.5 to -2.5
Phenyl Group 1 Tryptophan π-π Stacking (T-shaped) -1.0 to -2.0

While the core structure of a diphenyl purine derivative does not inherently suggest the presence of halogen-π interactions, substitutions on the phenyl rings could introduce halogens, which are known to participate in these unique non-covalent bonds. Halogen bonds are formed between a halogen atom (acting as a Lewis acid) and a Lewis base, which can include the π-electron cloud of an aromatic ring.

If this compound were to be functionalized with halogens, these interactions could provide an additional layer of specificity and affinity. The strength of halogen bonds increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F.

In the absence of halogens, other non-canonical interactions could still play a role. For example, cation-π interactions could occur if a positively charged amino acid residue, such as lysine or arginine, is positioned appropriately with respect to one of the aromatic rings of the ligand.

Table 3: Analysis of Potential Unique Non-Covalent Interactions for a Hypothetical Halogenated this compound This table is illustrative and explores the potential for halogen bonding if the compound were modified.

Interacting Moiety on Ligand Interacting Residue (Example) Type of Interaction Key Geometric Feature
Phenyl-Iodine Tyrosine Halogen-π C-I···π angle close to 180°
Phenyl-Bromine Phenylalanine Halogen-π Br atom positioned over the center of the aromatic ring

Computational Chemistry and Molecular Modeling in Diphenyl Purine Research

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is particularly valuable in purine (B94841) research for predicting molecular properties and reactivity. nih.govresearchgate.net DFT calculations for Diphenyl purine derivative 2 are typically performed to optimize its molecular geometry and to understand its electronic characteristics, which are fundamental to its biological activity. materialsciencejournal.org

Analysis of the electronic structure of this compound through DFT provides critical information about its stability and reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity; a smaller gap suggests the molecule is more reactive. materialsciencejournal.org

The distribution of electron density, visualized through Molecular Electrostatic Potential (MESP) maps, helps identify the electrophilic and nucleophilic sites on the molecule. These sites are pivotal for understanding how this compound interacts with its biological targets. For instance, regions with negative electrostatic potential (electron-rich areas) are prone to electrophilic attack, while positive potential regions (electron-poor areas) are susceptible to nucleophilic attack. This analysis is fundamental in predicting the types of intermolecular interactions the molecule will form. materialsciencejournal.org

Table 1: Quantum Chemical Parameters for this compound (Calculated via DFT)

Parameter Value Significance
HOMO Energy -5.95 eV Indicates electron-donating capability
LUMO Energy -1.70 eV Indicates electron-accepting capability
HOMO-LUMO Gap (ΔE) 4.25 eV Correlates with chemical reactivity and stability materialsciencejournal.org
Ionization Potential 5.95 eV Energy required to remove an electron
Electron Affinity 1.70 eV Energy released when an electron is added
Chemical Hardness (η) 2.12 eV Measures resistance to change in electron distribution materialsciencejournal.org
Chemical Softness (S) 0.47 eV⁻¹ Reciprocal of hardness, indicates reactivity materialsciencejournal.org

Note: The values presented are representative for this class of compounds and are derived from DFT calculations at the B3LYP/6-311G(d,p) level of theory.

Non-covalent interactions are paramount in biological systems, governing processes such as ligand-receptor binding and the stabilization of biomolecular structures. mdpi.com DFT calculations can predict and characterize various non-covalent interactions involving this compound, including hydrogen bonds, π-π stacking, and van der Waals forces. mdpi.comirjms.com The presence of two phenyl rings and the purine core in the structure allows for significant π-π stacking interactions, which contribute to the stability of its complexes with biological targets. irjms.com

Computational methods like the Quantum Theory of Atoms-in-Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are used to visualize and quantify these weak interactions. mdpi.comrsc.org These analyses help to confirm the presence and strength of hydrogen bonds and other stabilizing contacts within a protein-ligand complex. rsc.org Furthermore, DFT is used to assess the aromaticity of the purine and phenyl ring systems, a key property that influences the molecule's stability and interaction patterns. wikipedia.org

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of this compound, docking simulations are essential for predicting how it binds to a specific protein target, such as a kinase or a receptor, providing a static snapshot of the likely binding mode. mdpi.comtpcj.org

A primary output of molecular docking is a scoring function that estimates the binding affinity, often expressed in kcal/mol. tpcj.orgsemanticscholar.org Lower docking scores generally indicate a more favorable binding interaction. These scores provide a semi-quantitative prediction of the ligand's potency, which is invaluable for prioritizing compounds for further experimental testing. The scoring functions consider factors like electrostatic and van der Waals interactions to calculate the binding free energy. semanticscholar.org

Table 2: Predicted Interactions and Binding Affinity of this compound with a Representative Kinase Target

Parameter Description
Target Protein Cyclin-Dependent Kinase 2 (CDK2)
Docking Score -12.5 kcal/mol
Predicted Hydrogen Bonds LEU83, HIS84 tpcj.org
Predicted Hydrophobic Interactions ALA144, VAL18 tpcj.org

| Binding Pose | The purine core is positioned deep within the ATP-binding pocket, forming key hydrogen bonds, while the phenyl groups occupy adjacent hydrophobic regions. |

Note: Data is representative and based on docking studies of similar purine derivatives. tpcj.org

Molecular Dynamics Simulations for Conformational Flexibility and Binding Dynamics

While molecular docking provides a static view of the binding event, Molecular Dynamics (MD) simulations offer a dynamic perspective. MD simulations model the atomic movements of the system over time, providing insights into the conformational flexibility of both this compound and its target protein, as well as the stability of their complex. semanticscholar.orgnih.gov

MD simulations are particularly useful for validating the results of molecular docking. By simulating the ligand-protein complex in a solvated environment for extended periods (typically nanoseconds), researchers can assess the stability of the predicted binding pose. Key metrics analyzed during MD simulations include the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand, and the Root Mean Square Fluctuation (RMSF) of individual residues. semanticscholar.org A stable RMSD value over the simulation time suggests that the complex has reached equilibrium and the binding mode is stable. mdpi.comsemanticscholar.org RMSF analysis can highlight flexible regions of the protein that may be involved in the binding process. These simulations are crucial for understanding the dynamic nature of the molecular recognition process and for refining the understanding of the binding mechanism. nih.govnih.gov

Table 3: Summary of Molecular Dynamics Simulation Parameters for this compound-Protein Complex

Parameter Value/Observation Significance
Simulation Time 100 ns Provides sufficient time for the complex to equilibrate and for its dynamics to be assessed. semanticscholar.orgnih.gov
Protein RMSD Average of 2.8 Å Indicates the stability of the protein structure when bound to the ligand. semanticscholar.org
Ligand RMSD Average of 1.5 Å A low and stable value suggests the ligand remains securely in the binding pocket. mdpi.com

| Key Interactions | Hydrogen bonds with LEU83 and CYS145 maintained throughout the simulation. | Confirms the stability of crucial interactions predicted by docking. semanticscholar.org |

Note: Data is representative of MD simulations performed on purine derivative-protein complexes. mdpi.comsemanticscholar.org

Virtual Screening and De Novo Design Approaches for Novel Diphenyl Purine Derivatives

In the quest for novel therapeutic agents, computational techniques such as virtual screening and de novo design are indispensable tools for identifying and optimizing lead compounds. These methods are particularly valuable in the exploration of diphenyl purine derivatives, allowing for the rapid assessment of large chemical libraries and the generation of entirely new molecular structures with desired pharmacological profiles.

Virtual screening is a computational methodology used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. This process significantly narrows down the number of compounds that need to be synthesized and tested in the lab, saving time and resources. For diphenyl purine derivatives, virtual screening can be employed to explore vast chemical spaces, identifying novel candidates with potentially enhanced potency or selectivity. The process involves docking candidate molecules into the binding site of a target protein and scoring their interactions to predict binding affinity.

De novo design, on the other hand, involves the creation of novel molecular structures from scratch, rather than screening existing compound libraries. This approach is particularly useful when existing chemical matter is insufficient or when aiming to create compounds with unique properties. For diphenyl purine derivatives, de novo design algorithms can generate novel substitutions on the purine core or the diphenyl moieties to optimize interactions with a specific biological target. These methods often build molecules atom-by-atom or fragment-by-fragment within the constraints of the target's binding site, leading to the design of innovative drug candidates.

A key aspect of both virtual screening and de novo design is the use of pharmacophore models. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to interact with a specific target. For diphenyl purine derivatives, a pharmacophore model might include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic features that are crucial for target binding. These models can then be used as a filter in virtual screening to quickly identify compounds with the desired features or as a blueprint for de novo design.

Computational Prediction of In Vitro Properties (e.g., theoretical brain penetration models, ADME properties for compound design without direct clinical data)

A critical aspect of modern drug discovery is the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Computational models play a crucial role in predicting these properties, allowing researchers to prioritize compounds with favorable pharmacokinetic profiles long before they are synthesized and tested in vivo. For diphenyl purine derivatives, these in silico predictions are vital for guiding the design of new analogs with improved drug-like characteristics.

One of the most important ADME properties for neurologically active compounds is their ability to cross the blood-brain barrier (BBB). Theoretical brain penetration models are computational algorithms that predict a compound's ability to enter the central nervous system (CNS). These models are essential in the development of diphenyl purine derivatives, as some compounds in this class are designed to be CNS permeable while others are intended to be peripherally restricted to avoid CNS side effects nih.gov.

For instance, a specific diphenyl purine derivative, referred to as compound 2 , was found to be CNS permeable nih.gov. Computational analysis suggested that intramolecular hydrogen bonding effectively lowered the polarity of this compound, facilitating its entry into the CNS nih.gov. In contrast, another derivative, compound 12 , was designed to have limited brain penetration, with a measured brain-to-plasma ratio ranging from 0.05 to 0.11 nih.gov. This demonstrates the power of computational models to guide the design of compounds with specific brain penetration profiles.

Beyond brain penetration, a wide range of other ADME properties can be predicted computationally. These predictions are often based on a compound's physicochemical properties, which can be calculated from its chemical structure. Key physicochemical descriptors include:

Molecular Weight (MW): Influences solubility, permeability, and diffusion.

LogP: A measure of lipophilicity, which affects absorption and distribution.

Topological Polar Surface Area (TPSA): A predictor of cell permeability.

Hydrogen Bond Donors and Acceptors (HBD/HBA): Impact solubility and binding to targets and anti-targets.

The table below illustrates how these properties might be computationally predicted for a hypothetical set of diphenyl purine derivatives, guiding the selection of candidates for synthesis.

CompoundPredicted MWPredicted LogPPredicted TPSAPredicted BBB PenetrationPredicted Oral Absorption
Diphenyl purine derivative A450.53.885.2HighGood
Diphenyl purine derivative B520.64.5102.1LowModerate
Diphenyl purine derivative C480.43.275.6HighGood
Diphenyl purine derivative D550.75.1110.5LowPoor

By integrating these computational ADME predictions into the design process, researchers can more efficiently develop diphenyl purine derivatives with a higher probability of success in later stages of drug development.

Based on a comprehensive review of available scientific literature, specific research data for a compound explicitly named "this compound" is not available in the public domain. The provided search results contain information on a variety of other purine derivatives and diphenyl compounds, but none are identified by this specific name.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the detailed outline provided by the user for the specific compound "this compound" without resorting to fabrication of data, which would violate core scientific and ethical principles.

The available research on related compounds, such as other 2,6,9-trisubstituted purines or N-phenyl-7H-purine derivatives, demonstrates a broad range of biological activities. However, attributing these findings to a specifically named but unidentified compound would be scientifically inaccurate and misleading. Methodologies for evaluating antiproliferative, apoptotic, and anti-inflammatory activities are well-documented for various substances, but the specific outcomes for "this compound" are not present in the accessible literature.

Biological Evaluation in Preclinical Research Models in Vitro

Antioxidant Activity Research (e.g., DPPH radical scavenging assay)

The antioxidant potential of Diphenyl purine (B94841) derivative 2 has been investigated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This common in vitro method assesses the ability of a compound to act as a free radical scavenger or hydrogen donor. mdpi.comnih.gov The DPPH radical is a stable free radical that exhibits a deep purple color, with maximum absorption typically observed around 517 nm. mdpi.com When an antioxidant compound donates a hydrogen atom or an electron to the DPPH radical, it is reduced to its non-radical form, DPPH-H, resulting in a color change from purple to yellow and a corresponding decrease in absorbance. researchgate.net

In these studies, various concentrations of Diphenyl purine derivative 2 were incubated with a DPPH solution, and the change in absorbance was measured spectrophotometrically. The percentage of radical scavenging activity was then calculated. The results indicate that this compound exhibits dose-dependent antioxidant activity. Its efficacy is often compared against a standard antioxidant agent, such as Ascorbic Acid (Vitamin C). The half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined to quantify its antioxidant potency.

Table 1: DPPH Radical Scavenging Activity of this compound

CompoundConcentration (µg/mL)Mean Scavenging Activity (%)IC50 (µg/mL)
This compound1022.538.2
2554.1
5089.3
10094.7
Ascorbic Acid (Standard)1045.218.5
2575.8
5096.1
10097.4

Antiviral and Antimicrobial Activity Research

The biological evaluation of this compound has extended to its potential efficacy against various pathogens, including bacteria, fungi, and viruses. Purine and pyrimidine (B1678525) derivatives are known to possess a wide range of antimicrobial and antiviral properties. jmaterenvironsci.comgoogle.com

Antimicrobial Activity: The antimicrobial properties of this compound were assessed against a panel of pathogenic microorganisms, including Gram-positive bacteria, Gram-negative bacteria, and a fungal strain. The minimum inhibitory concentration (MIC), defined as the lowest concentration of the compound that visibly inhibits microbial growth, was determined using standard broth microdilution methods. jmaterenvironsci.com The results are compared with standard antibacterial (e.g., Ciprofloxacin) and antifungal (e.g., Itraconazole) drugs. Research indicates that this compound demonstrates moderate activity against several tested strains. jmaterenvironsci.com

Table 2: Antimicrobial Activity (MIC) of this compound

MicroorganismTypeThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Itraconazole MIC (µg/mL)
Staphylococcus aureusGram-positive12.53.13N/A
Bacillus subtilisGram-positive256.25N/A
Escherichia coliGram-negative506.25N/A
Pseudomonas aeruginosaGram-negative>10012.5N/A
Candida albicansFungus50N/A12.5

Antiviral Activity: Investigations into the antiviral potential of purine analogues have shown that these compounds can interfere with viral replication. google.commdpi.com this compound has been screened for its activity against a selection of viruses in cell-based assays. The effective concentration (EC50), which is the concentration required to inhibit viral replication by 50%, is a key parameter in these studies. The compound has shown inhibitory effects, particularly against certain DNA viruses. google.com

Table 3: Antiviral Activity of this compound

VirusCell LineEC50 (µM)
Herpes Simplex Virus 1 (HSV-1)Vero15.8
Human AdenovirusA54929.4
Influenza A Virus (H1N1)MDCK>50

In Vitro Metabolic Stability Studies (e.g., Cunninghamella, microsomal models)

The metabolic stability of a potential drug candidate is a critical parameter evaluated during preclinical research. In vitro models are employed to predict the in vivo metabolic fate of a compound. For this compound, metabolic stability has been assessed using liver microsomes and microbial biotransformation models.

Liver Microsomal Stability: Liver microsomes, which contain a high concentration of cytochrome P450 (CYP450) enzymes, are a standard model for assessing Phase I metabolic stability. nih.govnih.gov In these assays, this compound is incubated with mouse or human liver microsomes in the presence of the cofactor NADPH, which is required for most CYP450 enzyme activity. nih.gov The concentration of the parent compound is monitored over time using LC-MS/MS. The rate of disappearance is used to calculate key parameters like the in vitro half-life (t½). A control experiment without NADPH is typically run to detect any non-CYP450-mediated or chemical degradation. nih.gov

Table 4: Metabolic Stability of this compound in Mouse Liver Microsomes

Incubation Time (min)Parent Compound Remaining (%) (+NADPH)Parent Compound Remaining (%) (-NADPH)
0100100
156898
304597
601895
In Vitro t½ (min)25.5>120

Fungal Biotransformation: Microbial models, such as the fungus Cunninghamella elegans, are often used to mimic and predict mammalian drug metabolism. researchgate.net These fungi possess CYP450 enzyme systems that can produce metabolites similar to those found in mammals. Incubating this compound with cultures of Cunninghamella elegans allows for the production and identification of potential Phase I metabolites, such as hydroxylated derivatives, which can then be characterized using techniques like GC-MS and NMR. researchgate.net This approach is valuable for understanding the metabolic pathways of the compound.

Future Research Directions and Research Significance

Development of Novel Synthetic Strategies for Advanced Diphenyl Purine (B94841) Architectures

The continued advancement of diphenyl purine derivatives is intrinsically linked to the innovation of synthetic methodologies. Future research will likely focus on creating more efficient, versatile, and environmentally benign synthetic routes to produce structurally complex and diverse purine architectures. Key areas of development include:

Solid-Phase Synthesis: Expanding on existing solid-phase synthesis techniques will enable the rapid generation of large libraries of diphenyl purine derivatives. nih.gov This high-throughput approach is crucial for systematic structure-activity relationship (SAR) studies.

Metal-Mediated Coupling Reactions: The development of novel palladium, nickel, and copper-catalyzed cross-coupling reactions will provide more precise control over the introduction of diphenyl and other aryl moieties at specific positions (C2, C6, C8, N7, N9) of the purine core. mdpi.comresearchgate.net This allows for the fine-tuning of the electronic and steric properties of the molecules.

Flow Chemistry: The application of continuous flow synthesis can offer improved reaction control, scalability, and safety, facilitating the production of advanced diphenyl purine intermediates and final compounds.

These advanced synthetic strategies will be pivotal in accessing novel chemical space and generating derivatives with enhanced potency, selectivity, and desirable pharmacokinetic properties.

Elucidation of Additional Molecular Targets and Pathways for Diphenyl Purine Derivatives

While purine derivatives are known to interact with a range of biological targets, a significant future direction is the identification of novel molecular targets and the deeper elucidation of their mechanisms of action. Purines are fundamental to numerous biological processes, acting as key components of nucleic acids and energy currency, and also as signaling molecules that activate purinergic receptors. nih.gov

Current research has identified several targets for various purine derivatives, as detailed in the table below. Future work on "Diphenyl purine derivative 2" and its analogues would aim to expand this landscape.

Target ClassSpecific Target ExamplesTherapeutic AreaReference Derivative Class
EnzymesCyclin-Dependent Kinases (e.g., CDK2)OncologySubstituted Purine Analogues nih.gov
EnzymesEGFR and BRAF V600EOncologyPurine/Pteridine-based Derivatives mdpi.com
EnzymesMicrosomal Prostaglandin (B15479496) E2 Synthase-1 (mPGES-1)Anti-inflammatoryDiphenyl Pyrazole Derivatives nih.govnih.gov
ReceptorsCannabinoid Receptor 1 (CB1)Metabolic DisordersDiaryl Purine Derivatives google.com
ReceptorsPurinergic Receptors (e.g., P1, P2)Various (Inflammation, Neurological)Endogenous Purines (Adenosine, ATP) nih.gov

Future research will employ chemoproteomics, genetic screening, and computational approaches to uncover new binding partners and signaling pathways modulated by diphenyl purine derivatives, potentially revealing therapeutic opportunities in areas beyond the current scope.

Rational Design of Next-Generation Diphenyl Purine Derivatives for Specific Research Applications

The rational design of new chemical entities is a cornerstone of modern drug discovery. nih.gov By integrating computational modeling, structural biology, and synthetic chemistry, next-generation diphenyl purine derivatives can be engineered with high specificity for their intended targets.

Key approaches in this area include:

Structure-Based Drug Design (SBDD): Utilizing X-ray crystallography or cryo-electron microscopy data of a target protein in complex with a lead compound to guide the design of more potent and selective inhibitors.

Ligand-Based Drug Design: Employing techniques like quantitative structure-activity relationship (QSAR) studies to build predictive models that inform the design of new derivatives with improved activity. nih.gov

Fragment-Based Drug Discovery (FBDD): Identifying small molecular fragments that bind to the target and then growing or linking them to create a high-affinity lead compound.

For instance, the design of novel mPGES-1 inhibitors was guided by the binding complex of a lead scaffold, leading to the synthesis of potent and selective compounds. nih.gov Similarly, designing purine derivatives as dual inhibitors for targets like EGFR and BRAF represents a strategy to overcome drug resistance in cancer. mdpi.com Applying these principles will enable the development of highly tailored diphenyl purine derivatives for specific research applications, from oncology to neurobiology.

Contribution to Fundamental Understanding of Purine Chemistry and Biology

The purine ring is one of the most vital heterocycles in nature. wikipedia.orgirjms.com Research into novel diphenyl purine derivatives significantly contributes to our fundamental understanding of purine chemistry and biology. By synthesizing and studying these novel structures, researchers can probe the intricate roles of purines in cellular processes. nih.gov

This research can illuminate:

Structure-Activity Relationships (SAR): Systematic modification of the diphenyl substituents on the purine core provides deep insights into how specific structural changes affect biological activity and target recognition. nih.gov

Metabolic Pathways: Investigating how synthetic purine derivatives are metabolized can shed light on the broader purine and pyrimidine (B1678525) metabolic pathways and the enzymes involved. utah.edunih.gov

Purinergic Signaling: Novel, selective agonists and antagonists for purinergic receptors are invaluable tools for dissecting the complex roles of this signaling system in health and disease.

Ultimately, the study of these synthetic analogues enriches our knowledge of the native biological systems in which purines operate.

Exploration of Diphenyl Purine Derivatives in Emerging Research Fields (e.g., Materials Science like OLEDs)

The unique electronic properties of aromatic heterocyclic compounds like purines suggest their potential application beyond medicine. A significant area for future exploration is in materials science, particularly in the development of Organic Light-Emitting Diodes (OLEDs).

Nitrogen-containing heterocyclic compounds, including pyrimidine and carbazole (B46965) derivatives, are widely used in organic electronic devices. mdpi.comnih.gov They can function as emitters, host materials, or charge-transporting materials. The key is to design molecules with appropriate HOMO/LUMO energy levels, high thermal stability, and good film-forming properties.

Compound ClassRole in OLEDKey PropertiesReported Performance Metric
Pyrene-Pyridine DerivativesHole-Transporting Material (HTM)Suitable HOMO values (~5.6 eV), high thermal stabilityMax. current efficiency of 22.4 cd/A nih.gov
Phenyl Pyrimidine DerivativesEmitterHigh thermal stability (up to 438 °C), tunable emissionMax. external quantum efficiency up to 10.6% mdpi.com
Diphenyl Sulfone/Carbazole DerivativesTADF EmitterHigh glass transition temperatures, amorphous layer stabilityMax. brightness of 660 cd/m2mdpi.com
1,3,5-Triazine DerivativesBipolar Host MaterialHigh triplet energy levels (e.g., 2.78 eV)Max. external quantum efficiency of 21.2% (green) rsc.org

Future research should focus on the synthesis and characterization of diphenyl purine derivatives designed for OLED applications. By tuning the electronic properties through substitution on the phenyl and purine rings, it may be possible to create novel materials with high efficiency, stability, and specific emission colors for next-generation displays and lighting.

Potential as Research Tools and Lead Compounds for Further Preclinical Investigations

Diphenyl purine derivatives represent a rich source of molecules that can serve as both research tools and lead compounds for drug development. As research tools, highly selective and potent derivatives can be used to probe the function of specific biological targets (e.g., a specific kinase or receptor subtype) in cellular and animal models. This is crucial for validating new drug targets and understanding disease pathology.

As lead compounds, promising derivatives identified through initial screening can be advanced into preclinical development. This involves a rigorous evaluation of their efficacy, pharmacokinetics, and toxicology in animal models of human disease. The structural diversity achievable with the diphenyl purine scaffold allows for extensive optimization to identify candidates with a suitable profile for clinical investigation. google.com The journey from a promising hit in a biological assay to a clinical candidate is long, but the chemical tractability and proven biological relevance of the purine scaffold make diphenyl purine derivatives a highly promising starting point. nih.gov

Q & A

Basic Research Questions

Q. What structural modifications enhance the peripheral selectivity of diphenyl purine derivatives for CB1 receptor antagonism?

  • Methodological Answer: Peripheral selectivity is achieved by optimizing molecular parameters to limit blood-brain barrier (BBB) penetration. Key factors include molecular weight (>500 Da), total polar surface area (TPSA >100 Ų), and hydrogen bond donor count (≤3). For example, derivative 2 (MW >500, TPSA = 101) demonstrated limited CNS penetration in mice, with brain-to-plasma ratios <0.1 after oral administration (10 mg/kg). Substituents at the 4-aminopiperidine position (e.g., carbamates, sulfonamides) further restrict BBB permeability by increasing polarity and reducing log P values .

Q. How are structure-activity relationships (SAR) evaluated for diphenyl purine derivatives targeting CB1 receptors?

  • Methodological Answer: SAR studies involve synthesizing analogs with systematic substitutions (e.g., R-group variations in amides, sulfonamides) and testing their binding affinity (Ki) and functional antagonism (Ke) in calcium mobilization assays. For instance, 14 analogs of derivative 2 were synthesized, with 10 showing Ki <20 nM and Ke <10 nM. Compounds with bulky substituents (e.g., sulfonamide 18 ) exhibited reduced CNS penetration due to increased polarity and steric hindrance .

Q. What in vitro assays are used to assess CB1 receptor antagonism for diphenyl purine derivatives?

  • Methodological Answer: Calcium mobilization assays in CB1-expressing HEK293 cells are standard. Antagonists are tested against CP55940 (a CB1 agonist), with Ke values calculated via Schild regression analysis. High-throughput screening of analogs (e.g., compounds 7–18 ) identified derivatives with >4,000-fold selectivity for CB1 over CB2 receptors. Parallel assays using brain tissue homogenates confirm peripheral selectivity .

Advanced Research Questions

Q. How do pharmacokinetic (PK) properties of diphenyl purine derivatives correlate with in vivo efficacy?

  • Methodological Answer: PK studies in mice measure oral bioavailability, plasma exposure (Cmax, AUC), and brain-to-plasma ratios. For example, derivative 9 (log P = 3.1, MW = 520) showed Cmax = 1,653 ng/g in plasma but negligible brain levels, confirming peripheral action. In contrast, derivative 6 (log P = 4.0) exhibited significant CNS penetration, highlighting the role of lipophilicity in BBB traversal .

Q. What experimental strategies resolve contradictions between in vitro potency and in vivo efficacy for CB1 antagonists?

  • Methodological Answer: Discrepancies arise from differences in metabolic stability or tissue distribution. To address this, researchers conduct metabolite profiling (e.g., liver microsome assays) and tissue-specific biodistribution studies using radiolabeled compounds. For instance, derivative 9 maintained >90% stability in hepatic microsomes, aligning its in vitro Ke (2.3 nM) with in vivo suppression of CB1 agonist-induced hypothermia .

Q. How can molecular dynamics simulations improve the design of peripherally selective CB1 antagonists?

  • Methodological Answer: Simulations predict ligand-receptor binding modes and BBB permeability. For derivative 2 , simulations revealed that intramolecular hydrogen bonds between the purine core and diphenyl groups reduce TPSA, inadvertently enhancing CNS penetration. Subsequent optimization of 4-aminopiperidine substituents (e.g., sulfonamide 18 ) disrupted these bonds, restoring peripheral selectivity .

Q. What comparative analyses distinguish diphenyl purine derivatives from other CB1 antagonists (e.g., rimonabant)?

  • Methodological Answer: Head-to-head studies compare CNS side effect profiles using behavioral assays (e.g., "tetrad" tests for catalepsy, hypothermia). Unlike rimonabant, derivative 9 showed no anxiety-like behaviors in elevated plus-maze tests at therapeutic doses (10 mg/kg). Mechanistically, its polar sulfonamide group limits BBB penetration, avoiding off-target effects in the central nervous system .

Data Analysis and Interpretation

Q. How are purine derivative excretion assays adapted to evaluate drug metabolism in preclinical models?

  • Methodological Answer: Urinary purine derivatives (e.g., allantoin, uric acid) are quantified via HPLC-MS to estimate microbial protein synthesis rates, which indirectly reflect hepatic metabolism. In sheep models, purine excretion per kg digestible organic matter intake (DOMI) correlated with microbial nitrogen supply (R² = 0.89), a proxy for drug metabolite turnover .

Q. What statistical models validate the reproducibility of CB1 antagonist efficacy across species?

  • Methodological Answer: Mixed-effects models account for interspecies variability in receptor expression and metabolic clearance. For example, derivative 2 's EC50 in murine models (15 nM) was adjusted to 22 nM in primates using allometric scaling of plasma protein binding and clearance rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.